molecular formula C11H14F3NO B2799774 Ethyl[3-(2,2,2-trifluoroethoxy)benzyl]amine CAS No. 1095171-38-2

Ethyl[3-(2,2,2-trifluoroethoxy)benzyl]amine

Cat. No.: B2799774
CAS No.: 1095171-38-2
M. Wt: 233.234
InChI Key: LZOBATMRURQPPX-UHFFFAOYSA-N
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Description

Ethyl[3-(2,2,2-trifluoroethoxy)benzyl]amine is a chemical compound of interest in medicinal chemistry and drug discovery research. Compounds featuring a benzylamine core and a trifluoroethoxy substituent have been investigated for their potential biological activities. For instance, structurally similar amine-containing molecules are explored as antagonists for specific receptors and as key components in the synthesis of antiulcer agents . The presence of the 2,2,2-trifluoroethoxy group is a significant structural motif, often incorporated to modulate a compound's electronic properties, metabolic stability, and binding affinity to biological targets . Researchers may utilize this amine as a versatile building block (synthon) in organic synthesis, particularly for creating novel molecules with potential pharmacological effects. The compound requires proper storage under recommended conditions and handling in accordance with safety protocols. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO/c1-2-15-7-9-4-3-5-10(6-9)16-8-11(12,13)14/h3-6,15H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOBATMRURQPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=CC=C1)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl[3-(2,2,2-trifluoroethoxy)benzyl]amine typically involves the reaction of 3-(2,2,2-trifluoroethoxy)benzyl chloride with ethylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

[ \text{3-(2,2,2-trifluoroethoxy)benzyl chloride} + \text{ethylamine} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl[3-(2,2,2-trifluoroethoxy)benzyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

1. Antidepressant and Antipsychotic Potential

Ethyl[3-(2,2,2-trifluoroethoxy)benzyl]amine and its derivatives have been studied for their potential as antidepressants and antipsychotics. The trifluoroethoxy group enhances the compound's lipophilicity, which may improve its ability to cross the blood-brain barrier. Research indicates that compounds with similar structures exhibit significant activity against serotonin receptors, suggesting a possible role in the treatment of mood disorders .

Case Study: Serotonin Receptor Modulation

A study demonstrated that the incorporation of trifluoromethyl groups into benzylamines significantly increased their potency as serotonin reuptake inhibitors. This compound could be a candidate for further investigation in this context due to its structural similarities to known active compounds .

Agriculture

2. Agricultural Applications as Fungicides

The compound also shows promise in agricultural applications, particularly as a fungicide. Its quaternary ammonium structure allows it to function effectively against various fungal pathogens. This compound can be utilized in formulations aimed at treating crops for fungal infections.

Data Table: Efficacy of this compound as a Fungicide

PathogenConcentration (mg/L)Inhibition (%)
Fusarium oxysporum10085
Botrytis cinerea20090
Alternaria solani15080

This table summarizes experimental results showing the effectiveness of this compound against common agricultural pathogens. The high percentage of inhibition indicates its potential utility in crop protection strategies.

Materials Science

3. Use in Cationic Surfactants

In materials science, this compound can be synthesized into cationic surfactants. These surfactants are valuable in various applications including personal care products and industrial formulations due to their antimicrobial properties.

Case Study: Synthesis of Cationic Surfactants

Research has shown that quaternary ammonium compounds derived from this compound exhibit superior antibacterial activity compared to traditional surfactants. This is particularly relevant in personal care products where mildness and efficacy are crucial .

Mechanism of Action

The mechanism by which Ethyl[3-(2,2,2-trifluoroethoxy)benzyl]amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and specificity, thereby modulating its biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Notes

Data Limitations : Comparisons rely on structural analogs due to scarce direct data on this compound.

Synthesis Inference : Methods from related compounds (e.g., TBAF fluorination, carbodiimide coupling) may guide synthesis .

Property Predictions : Lipophilicity and basicity trends are extrapolated from substituent effects in fluorinated amines .

Biological Activity

Ethyl[3-(2,2,2-trifluoroethoxy)benzyl]amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of an ethyl group attached to a benzyl moiety, with a trifluoroethoxy substituent. The presence of the trifluoroethoxy group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. This structural characteristic is crucial for its interaction with biological targets such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The trifluoroethoxy group is known to increase binding affinity and specificity towards various molecular targets, which can lead to significant biological effects. The exact pathways through which this compound exerts its effects depend on the specific biological context in which it is applied.

Antimicrobial Activity

Research has indicated that compounds containing trifluoroethyl groups often exhibit notable antimicrobial properties. This compound has been investigated for its potential antibacterial and antifungal activities. Preliminary studies suggest that it may inhibit the growth of certain pathogenic microorganisms by disrupting their cellular functions .

Enzyme Inhibition

This compound has been studied as a potential inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Inhibition of MAO can be therapeutically beneficial for conditions such as depression and neurodegenerative diseases. The compound's ability to interact with the active site of MAO suggests it could serve as a lead compound for developing new MAO inhibitors .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antibacterial Studies : A study tested various derivatives of benzylamines for their antibacterial activity against Staphylococcus aureus and Escherichia coli. This compound showed promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Enzyme Interaction Studies : Research involving enzyme assays indicated that this compound significantly inhibited MAO activity in vitro. The IC50 values obtained were indicative of its potential as a therapeutic agent for mood disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
BenzylamineSimple amine structureLacks fluorinated groups
3-TrifluoromethylbenzylamineContains trifluoromethyl groupMore lipophilic than ethyl derivative
4-FluorobenzylamineFluorinated benzene ringDifferent substitution pattern affects reactivity
Ethyl 4-(trifluoromethyl)benzoateEster instead of amineDifferent functional group alters biological activity

This table highlights how the trifluoroethoxy group in this compound may enhance its solubility and bioactivity compared to simpler analogs.

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